2-(5-Oxopiperazin-2-yl)acetic acid is a compound characterized by its unique piperazine structure, which includes a ketone functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is , and it has a molecular weight of approximately 228.26 g/mol. It falls under the classification of organic compounds, specifically as an amino acid derivative.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BLD Pharm. It is classified as an organic heterocyclic compound due to the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The compound's classification also places it within the category of carboxylic acids, given the presence of the acetic acid moiety.
The synthesis of 2-(5-Oxopiperazin-2-yl)acetic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often used for characterization.
The molecular structure of 2-(5-Oxopiperazin-2-yl)acetic acid features:
The structural representation includes:
O=C1C(CC(O)=O)N(CCN1)CC2=CC=CC(C)=N21S/C11H16N2O3/c1-6(12)8-14(11(15)16)7-9(13)10(14)5-4-3-2/h4-8H,2-3H2,1H3,(H,15,16)(H,12,13)The structural data indicates that it is a solid at room temperature.
2-(5-Oxopiperazin-2-yl)acetic acid can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and alkyl halides for substitution reactions.
The mechanism of action for 2-(5-Oxopiperazin-2-yl)acetic acid is not extensively documented but may involve interactions with biological targets such as receptors or enzymes due to its structural similarity to amino acids. Its potential activity could involve modulation of neurotransmitter systems or other biochemical pathways relevant in pharmacology.
Relevant analyses indicate that this compound may exhibit stability under standard laboratory conditions but should be handled with care due to potential reactivity from functional groups.
2-(5-Oxopiperazin-2-yl)acetic acid has potential applications in:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6